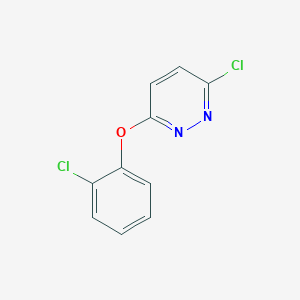

3-Chloro-6-(2-chlorophenoxy)pyridazine

Description

Properties

IUPAC Name |

3-chloro-6-(2-chlorophenoxy)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-7-3-1-2-4-8(7)15-10-6-5-9(12)13-14-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWXLYVNIJXROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NN=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536785 | |

| Record name | 3-Chloro-6-(2-chlorophenoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21415-81-6 | |

| Record name | 3-Chloro-6-(2-chlorophenoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2-chlorophenoxy)pyridazine typically involves the following steps:

Starting Materials: The synthesis begins with pyridazine, which is chlorinated to introduce a chloro group at the 3-position.

Phenoxy Substitution: The chlorinated pyridazine is then reacted with 2-chlorophenol under basic conditions to introduce the 2-chlorophenoxy group at the 6-position.

The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-6-(2-chlorophenoxy)pyridazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2-chlorophenoxy)pyridazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridazine derivative.

Scientific Research Applications

3-Chloro-6-(2-chlorophenoxy)pyridazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the interactions of pyridazine derivatives with biological macromolecules.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-chlorophenoxy)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the chloro and phenoxy groups can enhance its binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Chemical Profile

- IUPAC Name: 3-Chloro-6-(2-chlorophenoxy)pyridazine

- CAS Registry Number : 112748-84-2

- Molecular Formula : C₁₀H₆Cl₂N₂O

- Molecular Weight : 241.07 g/mol

- Structural Features: A pyridazine core substituted with chlorine at position 3 and a 2-chlorophenoxy group at position 6 (Figure 1).

Synthesis The compound is synthesized via nucleophilic aromatic substitution, where 3,6-dichloropyridazine reacts with 2-chlorophenol in the presence of a base. The reported yield for this reaction is 58.4% .

Comparison with Structural Analogs

Below is a systematic comparison of 3-chloro-6-(2-chlorophenoxy)pyridazine with key analogs:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Key Observations:

Substituent-Driven Bioactivity: Phenolic vs. Piperazine Substituents: Phenolic derivatives (e.g., 3-chloro-6-(4-methylphenyl)pyridazine) exhibit analgesic and anti-inflammatory activities , while piperazine-substituted analogs (e.g., 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine) target AChE inhibition . Halogen Effects: Chlorine at position 3 is conserved in most analogs, but substitution at position 6 with trifluoromethyl (CF₃) or bromine alters physicochemical properties and bioactivity .

Synthesis Efficiency: The 2-chlorophenoxy derivative achieves a higher yield (58.4%) compared to the 4-methylphenyl analog (20%), likely due to steric and electronic factors influencing nucleophilic substitution .

Antiviral Potential: Compounds like R62025 and R66703 (3-chloro-6-[4-(3-methylbenzyl)piperazine-1-yl]pyridazine) show specific antiviral activity, highlighting the role of bulky substituents in viral entry inhibition .

Structural Characterization :

- Single-crystal X-ray diffraction studies on analogs (e.g., 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine) reveal planar pyridazine cores and intermolecular hydrogen bonding, critical for stability and crystallinity .

Biological Activity

3-Chloro-6-(2-chlorophenoxy)pyridazine is a compound that has garnered attention in agricultural and medicinal research due to its notable biological activities, particularly as a herbicide and potential therapeutic agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

3-Chloro-6-(2-chlorophenoxy)pyridazine belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The molecular structure includes a chlorinated pyridazine core substituted with a chlorophenoxy group, enhancing its reactivity and biological efficacy.

Biological Activity Overview

The biological activity of 3-Chloro-6-(2-chlorophenoxy)pyridazine can be classified into several key areas:

- Herbicidal Activity : This compound exhibits significant herbicidal properties, effectively targeting a range of undesirable weeds while being selective towards beneficial plants like rice and wheat. Its mechanism involves disrupting photosynthesis and inhibiting growth in susceptible species .

- Cytotoxicity : In medicinal chemistry, studies have indicated that 3-Chloro-6-(2-chlorophenoxy)pyridazine shows cytotoxic effects against various cancer cell lines. The compound induces apoptosis by activating cellular stress pathways, leading to cell death in malignant cells.

The mechanisms through which 3-Chloro-6-(2-chlorophenoxy)pyridazine exerts its effects include:

- Inhibition of Photosynthesis : The herbicidal action is primarily due to interference with photosynthetic pathways in plants, leading to reduced energy production and growth inhibition .

- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways through oxidative stress and the modulation of signaling cascades associated with cell survival and death.

Case Studies

Several studies have documented the efficacy and application of 3-Chloro-6-(2-chlorophenoxy)pyridazine:

- Herbicidal Efficacy : A study published in Agricultural and Biological Chemistry demonstrated that this compound effectively controlled broad-leafed plants and perennial weeds at concentrations as low as 100 ppm, showing a significant reduction in weed biomass compared to untreated controls .

- Cytotoxic Activity in Cancer Research : In vitro studies have shown that the compound exhibits IC50 values in the micromolar range against various cancer cell lines, indicating its potential as an anticancer agent. For instance, one study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting a promising avenue for further research in cancer therapeutics .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for 3-Chloro-6-(2-chlorophenoxy)pyridazine compared to other related compounds:

| Compound Name | Herbicidal Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| 3-Chloro-6-(2-chlorophenoxy)pyridazine | High | Moderate | Photosynthesis inhibition; Apoptosis induction |

| 3-Phenoxypyridazine | Moderate | Low | Growth inhibition in plants |

| 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol | Low | High | Neuroprotection; Apoptosis induction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.